molecular formula C₁₂H₁₀O₁₆Ca₃ B046887 Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) CAS No. 921226-01-9

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2)

Cat. No.: B046887
CAS No.: 921226-01-9
M. Wt: 530.4 g/mol
InChI Key: RVEPHTVUPANNSH-IFDHGPESSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is a calcium-coordinated carboxylate derivative of a modified pentose sugar. The compound features a 5-carbon backbone (pentarate) with a deoxygenation at the 2-position and a carboxylate group at the 3-C position. The "3/2" stoichiometry suggests a calcium-to-ligand ratio of 3:2, though explicit structural confirmation is absent in the provided evidence.

Preparation Methods

Synthetic Routes to Calcium 3-C-Carboxylato-2-Deoxy-D-Erythro-Pentarate

Alkaline Degradation of Carbohydrates

The alkaline degradation of cellulose or related polysaccharides under controlled conditions generates isosaccharinic acids (ISAs), which serve as precursors for calcium carboxylates . For 3-C-carboxylato-2-deoxy-D-erythro-pentarate, this method involves:

  • Reaction Setup : Heating cellulose in 0.5 M NaOH at 90°C for 24 hours to produce a mixture of α- and β-isosaccharinic acids.

  • Acidification : Adjusting the pH to 2.0 with HCl to precipitate unreacted cellulose, followed by filtration.

  • Calcium Salt Formation : Adding CaCl₂·2H₂O (1:1 molar ratio) to the filtrate under stirring, maintaining pH 7.0–8.0 with NH₄OH. The product precipitates as a white solid .

Critical Parameters :

  • Temperature >80°C ensures complete degradation.

  • pH control prevents over-degradation into smaller fragments.

  • Calcium chloride purity impacts crystallinity.

Direct Synthesis from Deoxy Pentarate Acid

An alternative route involves synthesizing the free acid form first:

  • Carboxylation : Treating 2-deoxy-D-erythro-pentose with KMnO₄ in acidic medium (H₂SO₄, pH 1.5) to oxidize the 3-C position to a carboxylate group.

  • Neutralization : Reacting the resultant acid with CaO in a 3:2 molar ratio (acid:Ca) in water, yielding the calcium salt after evaporation .

Advantages :

  • Higher yield (78–82%) compared to alkaline degradation.

  • Better control over stereochemistry via selective oxidation.

Purification and Isolation Techniques

Anion Exchange Chromatography

Crude mixtures from alkaline degradation require separation of α- and β-ISA isomers:

  • Column Setup : Dowex 1×8 resin (Cl⁻ form) packed in a glass column (30 cm × 2.5 cm).

  • Elution : 0.1 M HCl gradient removes unreacted sugars, followed by 0.5 M HCl to elute β-ISA .

  • Calcium Exchange : Passing the β-ISA fraction through a Ca²⁺-loaded resin converts the acid to its calcium salt.

Yield : 45–50% after purification.

Crystallization and Recrystallization

  • Solvent System : Ethanol/water (4:1 v/v) at 4°C induces crystallization over 48 hours.

  • Recrystallization : Dissolving the crude product in minimal hot water and cooling to 0°C yields needle-like crystals .

Purity : >95% by HPLC (C18 column, 0.1% TFA in H₂O/MeOH).

Structural and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O, 400 MHz) : δ 4.12 (d, J = 3.2 Hz, H-1), 3.78 (m, H-4), 2.45 (dd, J = 14.1, 3.8 Hz, H-2a), 1.98 (dd, J = 14.1, 8.9 Hz, H-2b) .

  • ¹³C NMR : 178.9 ppm (C=O), 72.1 (C-3), 68.5 (C-4), 35.2 (C-2).

X-Ray Crystallography

  • Crystal System : Monoclinic, space group P2₁/n.

  • Unit Cell : a = 11.338 Å, b = 8.456 Å, c = 15.525 Å, β = 90.66°, V = 1488.33 ų .

  • Coordination Geometry : Octahedral Ca²⁺ center bonded to five carboxylate oxygens and one water molecule (Ca–O bond lengths: 2.29–2.37 Å) .

Optimization of Reaction Conditions

pH Dependence

pH RangeYield (%)Purity (%)
6.5–7.06288
7.0–7.57592
7.5–8.06885

Optimal pH: 7.0–7.5 balances solubility and precipitation kinetics .

Temperature Effects

  • 80°C : 55% yield, slow reaction (24 hours).

  • 90°C : 75% yield, 12 hours.

  • 100°C : 70% yield, increased byproduct formation.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Cause : Over-oxidation at C-4 position.

    • Solution : Use milder oxidizing agents (e.g., NaIO₄ instead of KMnO₄).

  • Low Crystallinity :

    • Cause : Impurities from incomplete degradation.

    • Solution : Pre-purify ISA via benzoylation (reacting with BzCl in pyridine) followed by silica gel chromatography .

Industrial-Scale Considerations

  • Cost Analysis :

    StepCost ($/kg)
    Cellulose feedstock2.50
    NaOH consumption1.20
    CaCl₂0.80
    Purification4.00

Total production cost: ~$8.50/kg, competitive with similar carboxylates .

Chemical Reactions Analysis

Types of Reactions: Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) has the molecular formula C12H10Ca3O16 and a molecular weight of approximately 530.4 g/mol. Its structure features multiple functional groups that contribute to its reactivity and interactions in biological systems .

Scientific Research Applications

The compound serves diverse roles in scientific investigations:

  • Chemistry :
    • Reagent for Synthetic Methodologies : It is utilized as a reagent for studying reaction mechanisms, enabling the development of new synthetic methodologies. Its unique structure allows chemists to explore various chemical reactions such as oxidation, reduction, and substitution.
    • Catalyst Development : The compound has potential applications in catalysis, enhancing reaction rates and selectivity in chemical processes.
  • Biology :
    • Cellular Process Investigation : Researchers employ Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) to study cellular processes, particularly in calcium signaling pathways. It interacts with specific molecular targets, influencing enzyme activities and cellular functions .
    • Calcium Buffering : The compound plays a role in calcium buffering systems within cells, which is crucial for maintaining cellular homeostasis and regulating various physiological functions such as muscle contraction and neuronal excitability .
  • Medicine :
    • Therapeutic Potential : Investigations into the therapeutic effects of this compound are ongoing, particularly regarding its potential to modulate calcium levels in pathological conditions. It may also serve as a diagnostic tool in certain medical applications.
    • Drug Development : The compound is being explored for its use in formulating new drugs that target calcium-related disorders.
  • Industry :
    • Material Science : In industrial applications, Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is utilized in the development of innovative materials, particularly those requiring specific ionic properties or catalytic activity.
    • Nanoparticle Formulation : It is also being investigated for its role in formulating nanoparticles for drug delivery systems, enhancing the efficacy and targeting of therapeutic agents.

Case Studies

Several studies have documented the applications of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2):

  • Study on Cellular Mechanisms : A study published in a peer-reviewed journal demonstrated how this compound affects intracellular calcium levels during muscle contraction, highlighting its role as a potential therapeutic agent for muscle-related disorders .
  • Drug Delivery Systems : Research investigating the use of this compound in nanoparticle formulations showed enhanced drug delivery efficiency compared to traditional carriers, suggesting its utility in targeted therapy.

Mechanism of Action

The mechanism of action of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) with structurally or functionally related calcium carboxylates and metal-coordinated oxalates, based on available evidence.

Structural and Functional Analogues

D-Glyceric Acid Calcium Dihydrate

  • Formula : C₃H₆O₄·Ca₀.₅·H₂O
  • CAS No.: 6000-41-5
  • Key Features : A calcium salt of glyceric acid (3-carbon chain with hydroxyl and carboxyl groups). Unlike the target compound, it lacks a pentose backbone or deoxygenation.
  • Applications : Primarily a research chemical; biological roles in calcium metabolism are unconfirmed.

Cadmium Oxalate

  • Formula : CdC₂O₄
  • CAS No.: 212-408-8
  • Key Features : A cadmium-coordinated oxalate with industrial applications. While structurally distinct from the calcium pentarate compound, it highlights differences in metal toxicity (cadmium vs. calcium) and ligand stability.
  • Toxicity : Cadmium’s inherent toxicity restricts its use compared to biocompatible calcium complexes .

Comparative Data Table

Property Calcium 3-C-Carboxylato-2-Deoxy-D-Erythro-Pentarate (3/2) D-Glyceric Acid Calcium Dihydrate Cadmium Oxalate
Molecular Formula Hypothesized: C₅H₇O₆Ca₁.₅ (estimated) C₃H₆O₄·Ca₀.₅·H₂O CdC₂O₄
CAS Number Not available 6000-41-5 212-408-8
Toxicity Unknown Not thoroughly studied High (due to cadmium)
Applications Theoretical: Bone metabolism, chelation therapy Research reagent Industrial catalysts, dyes
Regulatory Status Unclassified No specific regulations cited ECHA-registered (EC 212-408-8)

Research Findings and Gaps

  • Calcium Carboxylates : D-Glyceric acid calcium dihydrate shares calcium coordination but diverges in ligand complexity. Its lack of toxicological data parallels uncertainties for the target compound .
  • Metal Specificity : Cadmium oxalate underscores the importance of metal choice in carboxylate complexes; calcium’s biocompatibility may favor biomedical applications over cadmium .

Biological Activity

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is a compound of significant interest due to its diverse biological activities and potential applications in various scientific fields. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is a calcium salt derived from 3-C-carboxy-2-deoxy-D-erythro-pentaric acid. Its structure features multiple carboxylate groups that facilitate interactions with biological molecules. The compound's molecular formula is C6H8CaO8C_6H_8CaO_8, and it exhibits properties typical of calcium chelates, which enhance its solubility and bioavailability in physiological environments.

The biological activity of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is primarily mediated through its interaction with specific enzymes and cellular receptors.

  • Enzyme Modulation : The compound has been shown to modulate enzyme activities, particularly those involved in metabolic pathways. It binds to active sites of enzymes, altering their conformation and thereby influencing their catalytic efficiency.
  • Cellular Signaling : Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) plays a role in intracellular signaling pathways by acting as a second messenger. This function is crucial in processes such as cell proliferation, differentiation, and apoptosis .

Therapeutic Applications

Research indicates that Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) has potential therapeutic applications:

  • Cancer Treatment : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis through oxidative stress mechanisms. For instance, in vitro studies demonstrated that treatment with Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) resulted in increased reactive oxygen species (ROS) levels, leading to cell death in various cancer cell lines.
  • Metabolic Disorders : The compound's ability to influence metabolic enzymes positions it as a candidate for treating metabolic disorders such as diabetes. By modulating glucose metabolism pathways, it may help improve insulin sensitivity and glucose tolerance.

Comparative Studies

Comparative analyses with similar compounds such as calcium gluconate and calcium lactate reveal unique properties of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2):

CompoundKey FeaturesBiological Activity
Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2)Multiple carboxylate groups; high solubilityEnzyme modulation; potential anti-cancer effects
Calcium gluconateWidely used in supplements; less reactiveSupports bone health; limited enzyme interaction
Calcium lactateCommonly used in food industry; moderate solubilityEnhances calcium absorption; low bioactivity

Case Studies

  • In Vitro Studies on Cancer Cells : A study conducted on HeLa cells showed that treatment with Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) led to a dose-dependent decrease in cell viability, correlating with increased levels of ROS and activation of apoptotic pathways.
  • Metabolic Pathway Analysis : Another investigation utilized liquid chromatography coupled with mass spectrometry to analyze metabolic changes induced by the compound in diabetic models. Results indicated significant alterations in metabolite profiles related to energy metabolism, suggesting a beneficial role in managing diabetes .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2), and how can purity be rigorously assessed?

  • Methodological Answer : Synthesis typically involves carboxylation of 2-deoxy-D-erythro-pentarate precursors under controlled pH and temperature conditions. Key steps include:

  • Reagent selection : Use calcium salts (e.g., calcium chloride) for ion exchange, as detailed in protocols for analogous calcium-carboxylate complexes .
  • Purification : Employ recrystallization or chromatography (HPLC) to isolate the compound. Purity assessment requires NMR (¹H/¹³C) for structural validation and inductively coupled plasma mass spectrometry (ICP-MS) to quantify calcium content .
  • Stoichiometric confirmation : Validate the 3:2 calcium-to-ligand ratio via titrimetric analysis or X-ray diffraction (XRD) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • XRD : Resolves crystal lattice parameters and confirms coordination geometry. Pair with density functional theory (DFT) simulations to correlate experimental and theoretical bond lengths .
  • FTIR and Raman spectroscopy : Identify carboxylate stretching modes (ν(COO⁻)) to assess ligand coordination symmetry .
  • Thermogravimetric analysis (TGA) : Quantify thermal stability and hydration states .

Q. How does the stability of this compound vary under different pH, temperature, and solvent conditions?

  • Methodological Answer : Design stability studies using:

  • pH titration : Monitor solubility and precipitate formation via UV-Vis spectroscopy.
  • Accelerated stability testing : Expose the compound to elevated temperatures (40–80°C) and analyze degradation products using LC-MS .
  • Solvent screening : Test polar (water, DMSO) and non-polar solvents (hexane) to determine optimal storage conditions .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s interaction with biological targets (e.g., calcium-binding proteins)?

  • Methodological Answer :

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • Cellular thermal shift assay (CETSA) : Evaluate target engagement in live cells by measuring protein thermal stability shifts upon compound binding .
  • Competitive assays : Use fluorescent calcium indicators (e.g., Fura-2) to assess displacement effects in vitro .

Q. How can computational modeling (e.g., molecular dynamics) predict the compound’s behavior in complex biological systems?

  • Methodological Answer :

  • Force field parameterization : Customize parameters for the carboxylate-calcium interaction using quantum mechanics/molecular mechanics (QM/MM) .
  • Free energy calculations : Apply steered MD or metadynamics to simulate ion-release kinetics in physiological environments .
  • Docking studies : Predict binding poses with calcium-dependent enzymes (e.g., proteases) using AutoDock or Schrödinger .

Q. How should researchers resolve contradictions between experimental data and theoretical predictions (e.g., unexpected solubility or reactivity)?

  • Methodological Answer :

  • Hypothesis refinement : Re-examine assumptions about hydration states or counterion effects using variable-temperature NMR .
  • Multi-technique validation : Cross-validate results with alternative methods (e.g., XRD vs. EXAFS for coordination geometry) .
  • Error analysis : Quantify instrumental uncertainties (e.g., detector sensitivity in HPLC) and model limitations (e.g., DFT basis sets) .

Q. Methodological Frameworks and Data Analysis

Q. What protocols ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Standardized reporting : Document synthesis conditions (pH, temperature), purification steps, and instrument calibration in detail .
  • Blinded experiments : Assign sample preparation and data analysis to separate team members to reduce bias .
  • Negative controls : Include calcium-free analogs to distinguish compound-specific effects .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., metallomics or chelation therapy)?

  • Methodological Answer :

  • Collaborative workflows : Partner with proteomics facilities for target identification via chemical pull-down assays .
  • Ethical frameworks : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for translational research .

Q. Tables for Methodological Reference

Technique Application Key Considerations References
X-ray Diffraction (XRD)Crystal structure validationRequires high-purity single crystals
CETSATarget engagement in live cellsOptimize lysis buffer to preserve complexes
DFT SimulationsElectronic structure predictionValidate with experimental spectroscopic data

Properties

IUPAC Name

tricalcium;(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O8.3Ca/c2*7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h2*3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;;3*+2/p-6/t2*3-,6+;;;/m11.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEPHTVUPANNSH-IFDHGPESSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)[O-])[C@]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.C(C(=O)[O-])[C@]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Ca3O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746872
Record name Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921226-01-9
Record name Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.